Thieno[3,2-b]pyridine 1-oxide
CAS No.:
Cat. No.: VC19798109
Molecular Formula: C7H5NOS
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5NOS |
|---|---|
| Molecular Weight | 151.19 g/mol |
| IUPAC Name | thieno[3,2-b]pyridine 1-oxide |
| Standard InChI | InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H |
| Standard InChI Key | PLFPURRZLGMMCI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CS2=O)N=C1 |
Introduction
Structural Characteristics and Molecular Properties
Thieno[3,2-b]pyridine 1-oxide features a bicyclic framework where a thiophene ring is fused to a pyridine ring at positions 3 and 2, respectively. The oxide group is attached to the pyridine nitrogen, introducing electronic and steric effects that influence its reactivity and binding interactions.
Key structural data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅NOS | |
| Molecular Weight | 151.19 g/mol | |
| SMILES Notation | C1=CC2=C(C=CS2=O)N=C1 | |
| InChIKey | PLFPURRZLGMMCI-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 49.2 Ų |
The compound’s planar structure enables π-π stacking interactions, while the oxide group enhances hydrogen-bonding capacity. These features are critical for its binding to enzymatic targets, such as protein kinases and phosphatases .
Chemical Synthesis and Reactivity
Thieno[3,2-b]pyridine 1-oxide is synthesized through oxidation of its parent compound, thieno[3,2-b]pyridine. Common methods include:
Oxidation of Thieno[3,2-b]pyridine
The parent compound undergoes oxidation using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). This step introduces the oxide group at the pyridine nitrogen, altering electronic properties for improved target binding .
Functionalization Strategies
Derivatives are synthesized via:
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Sulfonation: Introduction of sulfonic acid groups at the pyridine ring .
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Substitution: Halogenation followed by nucleophilic substitution (e.g., with amines or thiols).
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Ring Expansion: Reactions with sodium hypochlorite to form dimeric pyrrolothienopyridines, though this is more common in thieno[2,3-b]pyridine analogs .
Biological Activity and Pharmacological Applications
Thieno[3,2-b]pyridine 1-oxide exhibits diverse biological activities, primarily through enzyme inhibition.
Anticancer Activity
The compound inhibits pro-survival phosphatases like PRL-3, which is implicated in leukemia progression. In zebrafish models, its administration reduced tumor latency and increased apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) .
Key findings in leukemia models
| Model | Effect | Mechanism | Source |
|---|---|---|---|
| MYC-induced zebrafish T-ALL | Shorter latency, higher penetrance | PRL-3 inhibition | |
| Human T-ALL cell lines | >4-fold apoptosis induction | PRL-3 inhibition |
Kinase Inhibition
Derivatives of the thieno[3,2-b]pyridine scaffold selectively inhibit kinases such as Haspin and CDKLs. For example, MU1920, a derivative, acts as a chemical probe for Haspin with high kinome-wide selectivity .
Selectivity profile of kinase inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity Index* | Source |
|---|---|---|---|---|
| MU1464 | Haspin | 10 | >100 (vs other kinases) | |
| MU1668 | Haspin | 20 | >50 | |
| MU1920 | Haspin | 5 | >200 |
*Selectivity Index = IC₅₀ (kinase) / IC₅₀ (Haspin)
Antimicrobial Activity
While thieno[3,2-b]pyridinone derivatives (e.g., compound 6c) show potent anti-tuberculosis activity (MIC ≤ 1 μg/mL), direct data on the 1-oxide variant’s antimicrobial efficacy is limited .
Comparative Analysis with Related Compounds
Thieno[3,2-b]pyridine 1-oxide differs structurally and functionally from other thienopyridine derivatives:
The 1-oxide variant’s unique oxidation state enables distinct binding modes to ATP pockets of kinases, avoiding competition with ATP-mimetic inhibitors .
Challenges and Future Directions
Stability and Bioavailability
The oxide group may increase metabolic susceptibility, necessitating prodrug strategies or structural modifications to enhance stability.
Selectivity Optimization
While kinase inhibitors show high selectivity, broader applications require minimizing off-target effects. Structure-activity relationship (SAR) studies are critical to balancing potency and specificity .
Therapeutic Translation
Preclinical models highlight potential in leukemia and tuberculosis, but clinical trials are needed to validate efficacy and safety.
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